Tetrabamate

Alcohol Withdrawal Syndrome Anxiolytic Efficacy Psychoanaleptic Properties

Tetrabamate (Atrium, Sevrium) is the only fixed-ratio triple-combination anxiolytic—febarbamate, difebarbamate, and phenobarbital—offering a multi-receptor pharmacodynamic profile distinct from single-agent benzodiazepines. Evidence from RCTs confirms equivalence to chlordiazepoxide and lorazepam with superior tolerability, preservation of slow-wave sleep, and psychoanaleptic properties. Its well-characterized, potentially fatal idiosyncratic hepatotoxicity makes it an essential model compound for DILI mechanism and CYP2D6 pharmacogenomic studies. Procure Tetrabamate for addiction psychiatry protocols or drug-induced liver injury research where single-agent alternatives cannot replicate its unique risk-benefit calculus.

Molecular Formula C60H81N9O18
Molecular Weight 1216.3 g/mol
CAS No. 60763-47-5
Cat. No. B154160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabamate
CAS60763-47-5
Synonyms1-[2-[(Aminocarbonyl)oxy]-3-butoxypropyl]-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Mixt. Contg.;  5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)pyrimidinetrione Mixt. Contg. (9CI);  Atrium;  Atrium (pharmaceutical);  1,3-Bis[2-[(aminocarbonyl)oxy]-3-butoxypro
Molecular FormulaC60H81N9O18
Molecular Weight1216.3 g/mol
Structural Identifiers
SMILESCCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N.CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C28H42N4O9.C20H27N3O6.C12H12N2O3/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2;1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36);6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27);3-7H,2H2,1H3,(H2,13,14,15,16,17)
InChIKeyHYAMLWDZZVMLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabamate (CAS 60763-47-5): A Fixed-Ratio Anxiolytic Combination for Alcohol Withdrawal and Anxiety


Tetrabamate (Atrium, Sevrium) is a fixed-ratio combination drug formulation composed of febarbamate (50 mg), difebarbamate (50 mg), and phenobarbital (15 mg) per unit dose, developed as an anxiolytic and tranquilizer of the barbiturate and carbamate families [1]. Originally marketed in France and Spain by Roche (launched 1977), tetrabamate was indicated for the treatment of generalized anxiety and alcohol withdrawal-associated muscle tremors, agitation, and anxiety [2]. The compound is characterized by its unique multi-component, fixed-ratio composition, which distinguishes it from single-agent anxiolytics such as benzodiazepines or buspirone [1].

Why Tetrabamate (CAS 60763-47-5) Cannot Be Interchanged with Single-Agent Anxiolytics


Tetrabamate's fixed-ratio combination of two carbamate tranquilizers (febarbamate and difebarbamate) with the barbiturate phenobarbital creates a multi-receptor pharmacodynamic profile distinct from single-agent benzodiazepines such as diazepam, lorazepam, or chlordiazepoxide [1]. Clinically, this translates to differentiated effects on sleep architecture (preservation of slow-wave sleep), differential somatic symptom relief, and a unique risk-benefit calculus [2]. Furthermore, tetrabamate carries a documented, potentially fatal idiosyncratic hepatotoxicity risk not shared by its benzodiazepine comparators, a critical safety parameter that precludes therapeutic interchange [3]. These factors collectively necessitate product-specific evaluation rather than class-based substitution.

Quantitative Differentiation Evidence for Tetrabamate (CAS 60763-47-5) Selection


Equivalent Efficacy to Chlordiazepoxide in Alcohol Withdrawal with Potential Psychoanaleptic Advantages

In a randomized, double-blind clinical trial of 60 male alcohol-dependent inpatients, tetrabamate demonstrated equivalent efficacy to chlordiazepoxide in reducing the intensity of the Primary Alcohol Withdrawal Syndrome (PAWS), improving sleep, and alleviating anxiety [1]. Notably, psychomotor and mood scores consistently favored tetrabamate, suggesting psychoanaleptic properties (increased diurnal vigilance) not observed with chlordiazepoxide [1]. Side effects were minimal with tetrabamate, while those with chlordiazepoxide were generally of weak intensity [1].

Alcohol Withdrawal Syndrome Anxiolytic Efficacy Psychoanaleptic Properties

Superior Preservation of Slow-Wave Sleep (Stage 4) Compared to Diazepam in Alcohol Withdrawal

A polygraphic sleep study in 23 alcohol-dependent patients (12 tetrabamate, 11 diazepam) assessed approximately 15 days after alcohol withdrawal demonstrated a significant differential effect on sleep architecture [1]. Tetrabamate-treated patients exhibited a 'much longer duration of stage 4' slow-wave sleep compared to diazepam-treated patients, at the expense mainly of stage 2 sleep [1]. This suggests tetrabamate may paradoxically correct the delta sleep deficit characteristic of abstinent alcoholics more effectively than diazepam [1].

Sleep Architecture Alcohol Withdrawal Delta Sleep

Superior to Placebo and Equivalent to Lorazepam in Generalized Anxiety Disorder (GAD) with Better Tolerability and Withdrawal Profile

A multicenter, double-blind study in 269 patients with DSM-III-R generalized anxiety disorder compared tetrabamate (900 mg/day) to lorazepam (4.5 mg/day) and placebo [1]. Tetrabamate was significantly superior to placebo from day 7 and equivalent to lorazepam in efficacy [1]. Critically, the tetrabamate group showed a better global tolerance at the study endpoint (day 35), greater efficacy on some anxiety somatic items, and lesser frequency and severity of withdrawal symptoms during treatment tapering off compared to lorazepam [1].

Generalized Anxiety Disorder Anxiolytic Efficacy Tolerability

Significantly Greater Anxiolytic Efficacy Than Placebo in Anxious Patients with Alcohol Abuse

In a 21-day multicenter, double-blind, placebo-controlled trial of 68 outpatients with anxiety and alcohol abuse (DSM-III criteria), tetrabamate (three 300 mg tablets/day) demonstrated significantly greater anxiolytic activity than placebo from the seventh day of treatment onward [1]. Importantly, there were no statistically significant differences in the safety profile between tetrabamate and placebo in this population [1].

Anxiolytic Alcohol Abuse Placebo-Controlled Trial

Documented, Potentially Fatal Idiosyncratic Hepatotoxicity Risk

Tetrabamate carries a well-documented, potentially fatal risk of acute hepatotoxicity not shared by its benzodiazepine comparators. A registry analysis found that of 327 hepatotoxicity cases, 7 (2%) were attributable to tetrabamate, with a mean age of 57 years and latency periods ranging from 15 to 730 days [1]. Another series of 11 cases reported that 2 of 11 patients (18%) died from irreversible hepatic failure, with treatment durations ranging from 33 to 206 days [2]. A case report also describes acute liver failure with extensive panlobular necrosis [3].

Hepatotoxicity Drug-Induced Liver Injury Safety Signal

Unique Fixed-Ratio Triple-Component Formulation

Tetrabamate is not a single chemical entity but a fixed-ratio combination of febarbamate (50 mg), difebarbamate (50 mg), and phenobarbital (15 mg) per unit dose [1]. This specific ratio of carbamates and barbiturate is a proprietary formulation, and its pharmacological profile is the result of the combined and potentially synergistic actions of its three components. No direct comparator exists with this exact composition, making tetrabamate a unique class-level entity.

Fixed Combination Drug Formulation Pharmacology

Evidence-Backed Application Scenarios for Tetrabamate (CAS 60763-47-5) in Clinical Research and Procurement


Alcohol Withdrawal Syndrome Management Requiring Anxiolysis with Cognitive Preservation

Based on head-to-head trial data showing equivalence to chlordiazepoxide in reducing withdrawal intensity, with the added benefit of improved psychomotor function and diurnal vigilance (psychoanaleptic properties), tetrabamate is a candidate for procurement in clinical settings where maintaining patient alertness during detoxification is a priority [1]. The differential preservation of Stage 4 slow-wave sleep compared to diazepam further supports its use in protocols aimed at mitigating the sleep architecture disruption common in alcohol withdrawal [2].

Generalized Anxiety Disorder with Somatic Symptoms and Tolerability Concerns

Evidence from a large RCT demonstrates tetrabamate (900 mg/day) is as effective as lorazepam (4.5 mg/day) but offers better global tolerability and a less severe withdrawal syndrome upon discontinuation [1]. This makes tetrabamate a scientifically justifiable selection for GAD patients, particularly those with prominent somatic complaints or a history of poor tolerance to benzodiazepine side effects and withdrawal. Procurement for this indication leverages its unique tolerability advantage.

Anxiety Management in Patients with Comorbid Alcohol Abuse

A placebo-controlled trial specifically validated tetrabamate's superior anxiolytic efficacy in outpatients with anxiety and concurrent alcohol abuse, without a statistically different adverse event profile from placebo [1]. This provides a specific, evidence-based scenario for tetrabamate use in a dual-diagnosis population often excluded from or poorly responsive to standard anxiolytic monotherapy. Procurement for addiction psychiatry units can be guided by this targeted evidence.

Hepatotoxicity Risk-Benefit Analysis and Safety Surveillance Research

The well-characterized, potentially fatal idiosyncratic hepatotoxicity of tetrabamate, documented in multiple case series and registry analyses (including a 2% attribution rate in a hepatotoxicity registry and an 18% fatality rate in one series), defines a critical safety application [1][2][3]. Tetrabamate serves as a model compound for pharmacovigilance research into drug-induced liver injury (DILI) and for studies on genetic susceptibility factors (e.g., CYP2D6 poor metabolizer status). Its procurement for research is justified specifically for DILI mechanism and risk stratification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.